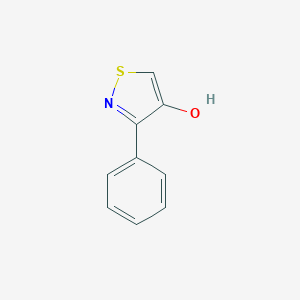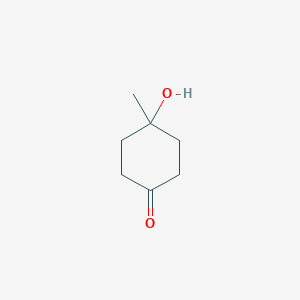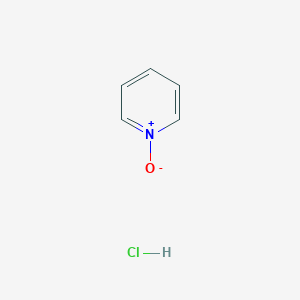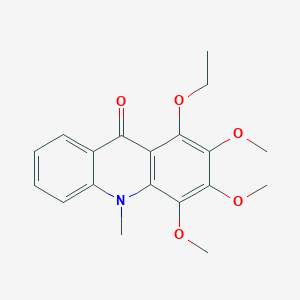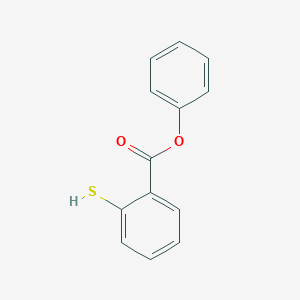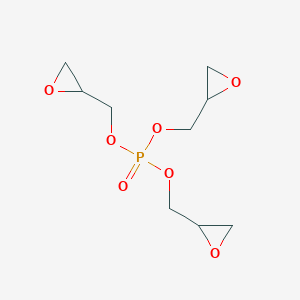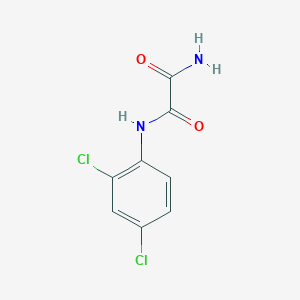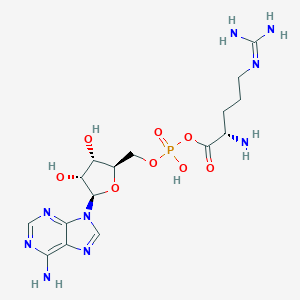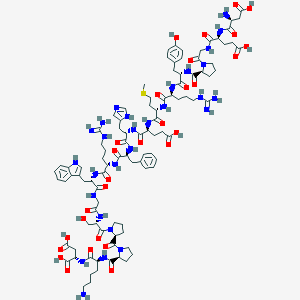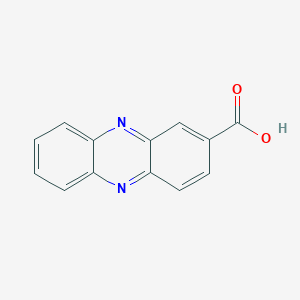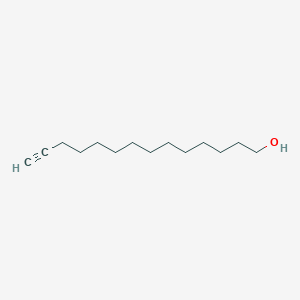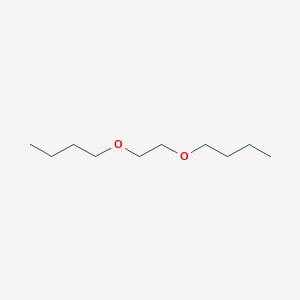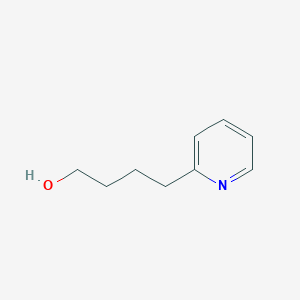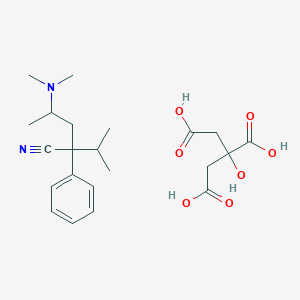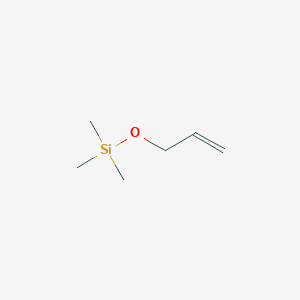
Allyloxytrimethylsilane
Übersicht
Beschreibung
Allyloxytrimethylsilane is a compound that serves as a versatile reagent in organic synthesis. It is characterized by the presence of an allyloxy group attached to a trimethylsilyl moiety. This structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of allyloxytrimethylsilane and its derivatives can be achieved through multiple approaches. One method involves the reaction of allyl(isopropoxy)dimethylsilane with s-BuLi to generate a silylallylmetal intermediate, which can then react with carbonyl compounds to produce functionalized vinylsilanes. These vinylsilanes can undergo Pd-catalyzed cross-coupling with aryl/vinyl halides to afford homoallylic alcohols . Another synthesis route is the preparation of dendritic carbosilanes containing allyloxy groups derived from core molecules like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane and 1,2-bis(triallyloxysilyl)ethane, using allylalcohol/dichloromethylsilane as building blocks .
Molecular Structure Analysis
The molecular structure of allyloxytrimethylsilane is characterized by the silicon center bonded to three methyl groups and an allyloxy group. The allyloxy group contains a carbon-carbon double bond, which is a reactive site for various chemical transformations. The trimethylsilyl group serves as a protective group for the allyloxy moiety and can influence the reactivity and stability of the molecule .
Chemical Reactions Analysis
Allyloxytrimethylsilane participates in several chemical reactions. It can undergo cobalt-catalyzed 1,4-hydrovinylation with allylboronic esters to synthesize hydroxy-functionalized 1,4-dienes . In metallocene-catalyzed ethylene copolymerization, it acts as a chain transfer agent, influencing the molecular weight and comonomer content of the copolymers . Additionally, allyloxytrimethylsilane can be added to dihydrosiloxanes to produce protected organoalkylsiloxanes, which can be converted into polymers with dimethylsiloxane and urethane moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of allyloxytrimethylsilane derivatives are influenced by the presence of the allyloxy and trimethylsilyl groups. The mass spectra of these compounds show that siliconium ions dominate, with fragmentation patterns suggesting interactions between siliconium ions and the carbon-carbon double bond of the allyloxy ligand . The reactivity of allyloxytrimethylsilane allows for regiospecific allylation of aldehydes without the need for a catalyst , and its derivatives can be used for the selective cleavage of allyl ethers, amines, and esters under mild conditions .
Wissenschaftliche Forschungsanwendungen
1. Battery Performance Enhancement
Allyloxytrimethylsilane (AMSL) has been identified as a novel electrolyte additive to enhance the electrochemical performance of high voltage spinel cathode batteries. When used, AMSL significantly improves the discharge capacity retention and stabilizes the electrode/electrolyte interface, particularly at elevated temperatures, leading to enhanced battery life and performance. The additive forms a stable and less resistive SEI (Solid Electrolyte Interface) film on the cathode surface, which is crucial in suppressing electrolyte decomposition and transition metal ion dissolution at high voltages, especially under thermal stress (Chen et al., 2016).
2. Organic Synthesis and Cyclization Reactions
In organic chemistry, allyloxytrimethylsilane plays a role in hydrovinylation reactions and cyclization processes. The compound is used to produce hydroxy-functionalized 1,4-dienes in a regio- and diastereoselective manner. These dienes are then converted into tetrahydrofuran and pyran derivatives under indirect electrochemical conditions, which involve the generation of selenium or iodonium cations. The process showcases allyloxytrimethylsilane's versatility in facilitating complex organic synthesis and cyclization reactions (Roese et al., 2015).
3. Surface Coating and Material Modification
Allyloxytrimethylsilane is involved in surface coating and material modification applications. The molecule participates in the thiol-ene click reaction, providing a straightforward route to diverse functionalized trialkoxysilanes. These silanes are vital for modifying surface properties of materials and devices. The process demonstrates high yield and purity, showcasing the compound's utility in producing surface-active functional trialkoxysilanes for various applications (Tucker-Schwartz et al., 2011).
Safety And Hazards
Allyloxytrimethylsilane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces, and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Eigenschaften
IUPAC Name |
trimethyl(prop-2-enoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVKGDEKPPREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066319 | |
| Record name | Allyloxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyloxytrimethylsilane | |
CAS RN |
18146-00-4 | |
| Record name | Allyl trimethylsilyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018146004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyloxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyloxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



